2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and thiadiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to the disruption of cellular processes in target organisms. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,4-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide
- **2-[(2,6-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide
- **2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,2,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group and the 1,3,4-thiadiazole ring distinguishes it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-9-4-5-10(2)11(6-9)22(19,20)17(3)7-12(18)15-13-16-14-8-21-13/h4-6,8H,7H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUAWNDDZBMRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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